2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(3-methylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c1-5-7(6(11)4-8)10-3-2-9-5/h2-3,6,11H,4,8H2,1H3 |
InChI Key |
CCXJDBBBKHZLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C(CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 3 Methylpyrazin 2 Yl Ethan 1 Ol and Analogues
Classical Organic Synthesis Routes to 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
Classical organic synthesis provides a foundational framework for the construction of this compound. These routes often involve the sequential or convergent assembly of the core 3-methylpyrazine heterocycle and the 1,2-amino alcohol side chain.
Strategies for Incorporating the 3-Methylpyrazine Core into Target Structures
The 3-methylpyrazine core is a crucial structural motif that can be incorporated through several established synthetic methods. One common approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of substituted pyrazines, dehydrogenative coupling reactions have also been employed. For instance, base-metal catalyzed dehydrogenative self-coupling of β-amino alcohols can selectively form functionalized 2,5-substituted pyrazine (B50134) derivatives nih.govacs.org. While this method typically leads to symmetrically substituted pyrazines, it highlights a pathway for forming the pyrazine ring from amino alcohol precursors.
Another strategy involves the modification of a pre-existing pyrazine ring. For instance, C-H activation and subsequent coupling reactions can be utilized to introduce substituents onto the pyrazine nucleus. Iron-catalyzed C-H coupling has been demonstrated for the arylation of 2,3-dimethylpyrazine, which can then be further elaborated mdpi.com.
A biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids has been achieved through the homodimerization of α-amino aldehydes followed by air oxidation, a process that can be initiated from common amino acids mdpi.com. This suggests a potential route where the pyrazine core is constructed from precursors that already contain some of the atoms of the desired side chain.
| Strategy | Description | Key Features |
| Condensation | Reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. | A fundamental and widely used method for pyrazine ring formation. |
| Dehydrogenative Coupling | Self-coupling of β-amino alcohols catalyzed by metal complexes (e.g., manganese or ruthenium). nih.govacs.orgnih.gov | Forms symmetrical pyrazines and generates H2 and water as byproducts. nih.govacs.org |
| C-H Functionalization | Direct introduction of substituents onto a pre-formed pyrazine ring. | Allows for the late-stage modification of the pyrazine core. |
| Biomimetic Dimerization | Homodimerization of α-amino aldehydes derived from amino acids. mdpi.com | Mimics natural synthetic pathways to pyrazine alkaloids. mdpi.com |
Chemical Approaches for the Regioselective Formation of the 1,2-Amino Alcohol Side Chain
Once the 3-methylpyrazine core is established, or as part of a convergent strategy, the 1,2-amino alcohol side chain must be constructed with correct regioselectivity. A plausible and direct approach starts from a precursor such as 2-acetyl-3-methylpyrazine. This ketone can be converted to the target amino alcohol through a multi-step sequence.
One such sequence involves the formation of an oxime from the ketone, followed by reduction. The catalytic reduction of oximes can be challenging due to the potential for N-O bond cleavage, leading to the formation of primary amines as byproducts nih.gov. However, various catalytic systems, including platinum-based heterogeneous catalysts and homogeneous transition-metal complexes, have been developed to selectively reduce oximes to hydroxylamines, which can then be further reduced to the desired amino alcohol nih.gov.
Alternatively, the ketone can undergo α-halogenation to produce an α-haloketone. Subsequent displacement of the halide with an amine or an amine equivalent, followed by reduction of the carbonyl group, would yield the 1,2-amino alcohol. The reduction of the ketone can be achieved using a variety of reducing agents, with stereocontrol being a key consideration in the case of chiral synthesis.
Another viable strategy begins with 3-methylpyrazine-2-carbaldehyde. Nucleophilic addition of a one-carbon synthon containing a protected amino group, such as a cyanide or a nitromethane anion, to the aldehyde would form the C-C bond of the side chain. Subsequent reduction of the nitrile or nitro group and the hydroxyl group would lead to the target compound.
| Precursor | Reaction Sequence | Key Transformations |
| 2-Acetyl-3-methylpyrazine | 1. Oximation 2. Reduction of oxime | Formation of a C=N bond followed by its reduction to an amine. |
| 2-Acetyl-3-methylpyrazine | 1. α-Halogenation 2. Nucleophilic substitution with an amine equivalent 3. Ketone reduction | Introduction of the amino group followed by reduction of the carbonyl. |
| 3-Methylpyrazine-2-carbaldehyde | 1. Nucleophilic addition of a CN- or CH2NO2- source 2. Reduction of nitrile/nitro group and aldehyde | C-C bond formation followed by reduction of multiple functional groups. |
Derivatization Strategies from Readily Available Pyrazine-Containing Precursors
The synthesis of this compound can also be envisioned through the derivatization of simpler, commercially available pyrazine precursors. For example, starting with a methyl-substituted pyrazine, such as 2,3-dimethylpyrazine, selective oxidation of one of the methyl groups to a hydroxymethyl or formyl group could provide a handle for further functionalization. Subsequent reactions as described in the previous section could then be employed to elaborate the 1,2-amino alcohol side chain.
Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to attach functionalized side chains to a halogenated pyrazine precursor mdpi.com. For instance, a borylated side chain containing a protected amino alcohol functionality could be coupled with a brominated 3-methylpyrazine.
Biocatalytic and Chemo-Enzymatic Approaches for the Asymmetric Synthesis of this compound
To obtain enantiomerically pure this compound, biocatalytic and chemo-enzymatic methods offer significant advantages in terms of stereoselectivity and environmental impact.
Enzyme-Catalyzed Asymmetric Synthesis of Chiral 1,2-Amino Alcohols
The synthesis of chiral 1,2-amino alcohols is a well-established application of biocatalysis. Enzymes such as alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and transaminases are powerful tools for the stereoselective synthesis of these valuable compounds.
A key strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 2-acetyl-3-methylpyrazine. A wide range of microorganisms and isolated enzymes have been shown to catalyze the reduction of ketones to chiral secondary alcohols with high enantiomeric excess nih.govresearchgate.netmdpi.comtudelft.nlresearchgate.net. The choice of biocatalyst is crucial for achieving the desired stereoselectivity (either (R) or (S)-alcohol). These enzymatic reductions often employ cofactor regeneration systems to ensure the economic feasibility of the process researchgate.netnih.gov.
| Enzyme Class | Transformation | Key Features |
| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Asymmetric reduction of a pyrazinyl ketone to a chiral alcohol. | High enantioselectivity, mild reaction conditions. Requires cofactor regeneration. nih.govresearchgate.nettudelft.nlnih.gov |
| Transaminases (TAs) | Asymmetric amination of a pyrazinyl ketone to a chiral amine. | Can directly introduce the amino group with high stereocontrol. |
| Lipases | Kinetic resolution of a racemic pyrazinyl amino alcohol. | Can be used to separate enantiomers of a pre-formed racemic mixture. |
Stereoselective Reduction and Amination Strategies for the this compound Skeleton
In addition to the direct enzymatic reduction of a ketone, chemo-enzymatic strategies can be employed. For instance, a chemical synthesis can be used to produce a racemic mixture of this compound, which is then resolved using an enzyme-catalyzed kinetic resolution. Lipases are commonly used for this purpose, selectively acylating one enantiomer of the amino alcohol, allowing for the separation of the two enantiomers.
Alternatively, a prochiral pyrazinyl ketone can be subjected to asymmetric amination using transaminases. This approach has the advantage of directly installing the chiral amino group.
Recent advances in chemical catalysis also provide powerful tools for the stereoselective synthesis of amino alcohols. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been shown to be a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivities nih.gov. Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones is a highly efficient route to these compounds researchgate.net. Chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and imines also offer a modular synthesis of chiral β-amino alcohols organic-chemistry.orgwestlake.edu.cn. These chemical methods, while not strictly biocatalytic, can be part of a chemo-enzymatic route where an enzyme is used in a different step of the synthesis.
| Method | Description | Key Features |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer of a racemic amino alcohol. | Allows for the separation of a racemic mixture. Maximum theoretical yield of 50% for one enantiomer. |
| Asymmetric Transfer Hydrogenation | Ruthenium-catalyzed reduction of α-ketoamines. nih.gov | High enantioselectivity and yields for the synthesis of chiral 1,2-amino alcohols. nih.gov |
| Asymmetric Hydrogenation | Iridium-catalyzed reduction of α-amino ketones. researchgate.net | Excellent enantioselectivities and high turnover numbers. researchgate.net |
| Asymmetric Cross Aza-Pinacol Coupling | Chromium-catalyzed coupling of aldehydes and imines. organic-chemistry.orgwestlake.edu.cn | Modular synthesis of chiral β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org |
Chemo-Enzymatic Cascade Processes for Enhanced Efficiency and Stereocontrol
Chiral amino alcohols are crucial building blocks in the pharmaceutical industry, but their chemical synthesis can be challenging regarding chemo- and enantioselectivity. researchgate.net Enzymatic routes offer a powerful alternative. For instance, a dual-enzyme cascade pathway can be designed for the synthesis of chiral 1,2-amino alcohols. researchgate.net Such cascades can involve enzymes like transketolases and transaminases, or combinations of alcohol dehydrogenases and nitrile hydratases, to produce valuable chiral compounds. researchgate.net Lipases are also widely used for the kinetic resolution of primary alcohols, and employing low-temperature protocols can significantly enhance enantioselectivity, which is key for producing optically active compounds. nih.gov
A potential chemo-enzymatic cascade for synthesizing the target molecule could involve the enzymatic reduction of a corresponding α-amino ketone precursor. Ketoreductases (KREDs) are highly effective for the asymmetric reduction of ketones to chiral alcohols, while cofactor regeneration systems (e.g., using glucose dehydrogenase) make the process economically viable. mdpi.com
Table 1: Examples of Enzyme Classes Used in Chemo-Enzymatic Cascades for Chiral Alcohol & Amine Synthesis
| Enzyme Class | Reaction Type | Advantage in Cascade |
|---|---|---|
| Ketoreductases (KREDs) | Asymmetric reduction of ketones | High enantioselectivity for chiral alcohol formation. mdpi.com |
| Lipases | Kinetic resolution of alcohols | Effective for separating enantiomers. nih.gov |
| Transaminases (TAs) | Asymmetric amination of ketones | Direct formation of chiral amines. scispace.com |
| Alcohol Dehydrogenases (ADHs) | Oxidation/Reduction of alcohols/ketones | Versatile for creating or resolving chiral centers. researchgate.netresearchgate.net |
| Dioxygenases | Diastereoselective hydroxylation | Introduction of hydroxyl groups with high stereocontrol. nih.gov |
| Decarboxylases (DCs) | Removal of carboxyl groups | Can retain stereocenters at other positions. nih.gov |
Advanced Catalytic Systems for the Construction of Pyrazine-Amino Alcohol Conjugates
Modern organic synthesis relies on advanced catalytic systems to construct complex molecules like pyrazine-amino alcohol conjugates with high precision and atom economy.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, enabling the "decoration" of heterocyclic cores like pyrazine. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are used to introduce carbon-based substituents onto the pyrazine ring from halogenated precursors. researchgate.netresearchgate.net
The Buchwald-Hartwig amination is a particularly powerful palladium-catalyzed method for forming C-N bonds, allowing for the coupling of amines with aryl halides. acs.orgtcichemicals.com This reaction is widely used in medicinal and process chemistry for synthesizing arylated amines and nitrogen-containing heterocycles. tcichemicals.comsemanticscholar.org For a molecule like this compound, these coupling strategies could be employed to either construct the substituted pyrazine ring itself or to attach side chains to a pre-formed pyrazine core.
Manganese-based pincer complexes have also emerged as effective catalysts for the dehydrogenative coupling of β-amino alcohols to form substituted pyrazines, presenting a sustainable method where water and hydrogen gas are the only byproducts. acs.org
Table 2: Key Catalytic Coupling Reactions for Pyrazine Functionalization
| Reaction Name | Bond Formed | Typical Catalyst/Reagents | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Pd catalyst, boronic acid/ester, base | Arylation/alkylation of pyrazine ring. researchgate.net |
| Heck Coupling | C-C | Pd catalyst, alkene, base | Vinylation of pyrazine ring. researchgate.net |
| Sonogashira Coupling | C-C | Pd/Cu catalyst, terminal alkyne, base | Alkynylation of pyrazine ring. researchgate.net |
| Buchwald-Hartwig Amination | C-N | Pd catalyst, amine, base | N-arylation to form pyrazine-amine bonds. acs.orgtcichemicals.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of nitrogen-containing heterocycles. tandfonline.com
For the synthesis of pyrazine-amino alcohol conjugates, a convergent MCR could theoretically be designed. For example, a tandem [4+1+1] annulation approach has been used to construct dihydropyrrolo[1,2-a]pyrazines from pyrroles in a one-pot, three-component reaction. researchgate.net While a specific MCR for the target molecule is not explicitly detailed in the literature, the principles of MCR design suggest that a reaction involving a 1,2-diamine, a 1,2-dicarbonyl compound (or a precursor), and a component to furnish the amino alcohol side chain could provide a highly efficient route to the desired scaffold.
Isotopic Labeling Strategies for this compound for Mechanistic and Analytical Studies
Isotopic labeling is a crucial technique for elucidating reaction mechanisms and for quantitative analysis in metabolic and pharmaceutical studies. nih.govplos.org In this strategy, specific atoms in a molecule are replaced with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).
For mechanistic studies on the formation of this compound, isotopically labeled precursors can be used to trace the pathways of atoms from reactants to products. nih.gov For instance, using an amino acid precursor labeled with ¹⁵N would confirm its incorporation into the final pyrazine structure. Such experiments are invaluable for understanding the intricate steps of complex catalytic cycles or biosynthetic pathways. nih.gov
In analytical applications, stable isotope-labeled (SIL) compounds serve as ideal internal standards for mass spectrometry (MS)-based quantification. sigmaaldrich.com An isotopically labeled version of this compound would co-elute with the unlabeled analyte but be distinguishable by its higher mass, allowing for highly accurate concentration measurements in complex biological matrices. plos.orgsigmaaldrich.com Labeled amino acids and their derivatives are commercially available and can be incorporated into synthetic schemes to produce these essential analytical standards. isotope.comisotope.com For example, the generation of labeled pyrazines has been demonstrated in Maillard reaction model systems using ¹³C-labeled glucose to elucidate formation pathways. researchgate.net
Table 3: Common Isotopes and Their Applications in Studying Pyrazine Derivatives
| Isotope | Use in Labeling | Application |
|---|---|---|
| ¹³C | Carbon backbone labeling | Tracing carbon sources in formation pathways; researchgate.net internal standard for MS. sigmaaldrich.com |
| ¹⁵N | Nitrogen atom labeling | Elucidating the origin of nitrogen atoms in the pyrazine ring; internal standard for MS. |
| ²H (Deuterium) | C-H bond labeling | Probing kinetic isotope effects to determine reaction mechanisms; internal standard for MS. |
Reaction Mechanisms and Chemical Transformations of 2 Amino 1 3 Methylpyrazin 2 Yl Ethan 1 Ol
Mechanistic Investigations of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol Formation Pathways
The formation of pyrazine (B50134) derivatives is often associated with non-enzymatic browning or Maillard reactions, which occur during the thermal processing of food. perfumerflavorist.comperfumerflavorist.com These complex cascades of reactions involve sugars and amino acids as primary precursors.
The Maillard reaction is a primary route for the formation of a wide array of heterocyclic compounds, including pyrazines. researchgate.net The general mechanism involves the condensation of an amino group with a carbonyl group, leading to the formation of an N-substituted glycosylamine, which then undergoes Amadori rearrangement to form a ketosamine. Subsequent degradation of the Amadori product yields highly reactive intermediates such as α-dicarbonyls and α-aminocarbonyls.
The formation of pyrazines, in particular, is believed to proceed through the condensation of two α-aminocarbonyl intermediates. nih.gov These intermediates can be generated from the Strecker degradation of amino acids in the presence of dicarbonyl compounds. The resulting dihydropyrazine (B8608421) intermediate is then oxidized to the aromatic pyrazine ring.
In the context of this compound, its formation could be envisioned through a Maillard-type pathway where α-amino hydroxy compounds serve as precursors. For instance, the reaction of an amino acid like alanine (B10760859) (providing the methyl group) with a reducing sugar could lead to the formation of key intermediates that ultimately cyclize and functionalize to form the substituted pyrazine ring with the amino alcohol side chain. The presence of the amino alcohol functionality suggests that precursors containing this moiety could also be directly involved in the reaction cascade.
Table 1: Key Stages in the Maillard Reaction Leading to Pyrazine Formation
This table is a generalized representation of the Maillard reaction pathway.
The functionalization of the pyrazine ring in complex chemical environments, such as those found during food processing, is a multifaceted process. The substitution pattern on the pyrazine ring is largely determined by the nature of the initial reactants (amino acids and sugars) and the reaction conditions (temperature, pH, water activity).
The substituents on the pyrazine ring often arise from the incorporation of Strecker aldehydes or products of aldol (B89426) condensation into the dihydropyrazine intermediate. nih.gov For this compound, the methyl group at the 3-position likely originates from an amino acid like alanine. The 2-(1-hydroxy-2-aminoethyl) substituent is more complex and could be formed through the reaction of a pyrazine intermediate with a C2 amino alcohol fragment or through a series of condensation and reduction steps involving smaller reactive species.
Transition metal-catalyzed reactions are also known to be effective for the functionalization of pyrazine rings, although these are more common in synthetic organic chemistry than in food systems.
Reactivity Studies of the 1,2-Amino Alcohol Functionality within the Pyrazine System
The 1,2-amino alcohol moiety is a versatile functional group that can undergo a variety of chemical transformations. The pyrazine ring, being an electron-withdrawing system, can influence the reactivity of this side chain.
The selective derivatization or protection of the hydroxyl group in the presence of the amino group is a common challenge in organic synthesis. The choice of protecting group and reaction conditions is crucial for achieving high selectivity.
Silyl ethers are frequently used to protect hydroxyl groups selectively in the presence of amines under neutral or slightly basic conditions. jocpr.com For instance, reacting this compound with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a mild base such as imidazole (B134444) would likely yield the O-silylated product.
Acylation reactions with acyl chlorides or anhydrides can also be selective. Under carefully controlled conditions (e.g., low temperature, specific solvents), it might be possible to favor O-acylation over N-acylation, although N-acylation is often thermodynamically favored.
Table 2: Potential Selective Protection Reactions for the Hydroxyl Group
This table presents hypothetical derivatization reactions based on general principles of organic chemistry.
The primary amino group in this compound is expected to be nucleophilic and can participate in various aminolysis and condensation reactions.
For example, it can react with esters or acyl chlorides to form amides. Condensation with aldehydes or ketones would lead to the formation of imines (Schiff bases), which could be subsequently reduced to secondary amines. The reactivity of the amino group can be influenced by the electron-withdrawing nature of the pyrazine ring, which might slightly decrease its basicity and nucleophilicity compared to a simple alkyl amine.
The 1,2-amino alcohol functionality possesses the potential for intramolecular cyclization reactions, particularly after activation of the hydroxyl group. For instance, conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) could be followed by intramolecular nucleophilic attack by the amino group to form a three-membered aziridine (B145994) ring.
Alternatively, under acidic conditions, protonation of the hydroxyl group followed by the loss of water could generate a carbocation that might undergo rearrangement or cyclization. The specific outcome of such reactions would be highly dependent on the reaction conditions and the stability of the intermediates formed. Intramolecular cyclization of amino acid-derived diazoketones is a known method for forming oxazinanones, highlighting the potential for cyclization in related systems. frontiersin.org
Compound Index
Electronic and Steric Effects on the Pyrazine Heterocycle in this compound
The chemical reactivity of the pyrazine ring in this compound is fundamentally governed by the electronic properties of the heterocycle itself, further modulated by the attached substituents. The pyrazine core is an aromatic, six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement. mdpi.com These electronegative nitrogen atoms exert a strong electron-withdrawing effect (inductive effect) on the ring, making pyrazine a π-deficient system. youtube.comyoutube.com This inherent electron deficiency deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. youtube.comwikipedia.org
The substituents on the pyrazine ring of this compound introduce additional electronic and steric influences. The methyl group at the C-3 position is a weak electron-donating group through induction, slightly counteracting the deactivating effect of the ring nitrogens. libretexts.org The 2-(1-hydroxy-2-aminoethyl) group at the C-2 position, containing both hydroxyl and amino functionalities, can exhibit more complex electronic behavior, but its primary influence on the ring is also inductive. Sterically, the proximity of the two substituents at the C-2 and C-3 positions can hinder reactions at these sites and influence the accessibility of adjacent positions.
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Ring Nitrogens | 1 and 4 | Strongly electron-withdrawing (π-deficient) | Site for protonation/Lewis acid coordination |
| -CH(OH)CH₂NH₂ | 2 | Electron-donating (inductive) | Moderate steric hindrance for adjacent positions |
| -CH₃ | 3 | Weakly electron-donating (inductive) | Minor steric hindrance |
Electrophilic Aromatic Substitution (EAS)
Pyrazine and its derivatives are notoriously unreactive towards electrophilic aromatic substitution (EAS). wikipedia.org The π-deficient nature of the ring makes it a poor nucleophile. youtube.com Furthermore, the reaction conditions often required for EAS, such as the presence of strong acids (Brønsted or Lewis), lead to the protonation or coordination of the basic nitrogen atoms. This introduces a positive charge, which further deactivates the ring to an extreme degree, making reactions like nitration, halogenation, or Friedel-Crafts alkylation nearly impossible to achieve directly. youtube.comwikipedia.org
In the specific case of this compound, while the methyl and amino-alcohol groups are electron-donating, their effect is generally insufficient to overcome the profound deactivation by the two ring nitrogens. Any potential EAS, if forced under extreme conditions, would likely occur at the C-5 or C-6 positions, which are furthest from the deactivating influence of the substituents and relatively less sterically hindered. However, successful electrophilic substitution on the pyrazine core of such molecules is not commonly reported. rsc.org
Nucleophilic Aromatic Substitution (NAS)
Conversely, the electron-poor character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.commdpi.com The ring's ability to stabilize the negative charge of the intermediate Meisenheimer complex facilitates this reaction pathway. Nucleophilic attack is particularly favored at the carbon atoms adjacent to the nitrogen atoms (the α-positions: C-2, C-3, C-5, C-6).
For this compound, the existing substituents at C-2 and C-3 would likely be displaced only if they were good leaving groups. A more common SNAr reaction on such a system would involve the displacement of a leaving group, such as a halogen, if one were present on the ring. For instance, in the Chichibabin reaction, pyrazine can react with sodium amide to form 2-aminopyrazine, demonstrating the ring's susceptibility to nucleophilic attack by strong nucleophiles. youtube.com The presence of the electron-donating alkyl and amino-alcohol groups in this compound would slightly decrease the ring's reactivity towards nucleophiles compared to unsubstituted pyrazine, but the system remains activated for NAS.
Redox Chemistry
The π-deficient pyrazine ring is redox-active and can readily accept electrons, making it easily reducible. acs.orgnih.govyoutube.com This property is central to the chemistry of many pyrazine-containing systems, including their roles as ligands in coordination chemistry and as functional components in redox-active materials. acs.orgnih.gov The reduction of the pyrazine ring typically involves the transfer of one or two electrons, leading to the formation of radical anions or dianions, respectively.
The substituents on this compound modify its redox potential. The presence of electron-donating groups (methyl and amino-alcohol) increases the electron density on the ring, making it more difficult to reduce compared to unsubstituted pyrazine. This would result in a more negative reduction potential. The increased π-acidity of the pyrazine system compared to pyridine (B92270) is a known factor that influences its redox properties. acs.org
| Compound | Substituents | Electronic Effect of Substituents | Predicted Change in Reduction Potential (Compared to Unsubstituted Pyrazine) |
|---|---|---|---|
| Pyrazine | None | N/A | Baseline |
| This compound | -CH₃, -CH(OH)CH₂NH₂ | Electron-donating | Becomes more negative (harder to reduce) |
| 2-Chloropyrazine | -Cl | Electron-withdrawing | Becomes more positive (easier to reduce) |
Aromaticity Considerations
Pyrazine is an aromatic compound, possessing a planar, cyclic, conjugated system with 6 π-electrons. Its aromaticity is a key contributor to its stability. However, this aromaticity can be disrupted or completely lost through chemical transformations, particularly redox reactions. acs.org
The reduction of the pyrazine ring leads to the formation of non-aromatic or anti-aromatic species. For example, a two-electron, two-proton reduction yields a dihydropyrazine, which is no longer aromatic. Further reduction can lead to the fully saturated, non-aromatic piperazine (B1678402) ring. rsc.org This dearomatization is often a reversible process, allowing pyrazine-based systems to act as electron sinks or reservoirs in chemical and biological processes. acs.orgyoutube.com The stability of the aromatic pyrazine core in this compound can be inferred from NMR data, where the downfield chemical shifts of the ring protons are indicative of the aromatic ring current. rsc.org Any reaction that disrupts the π-system, such as reduction, would result in a significant upfield shift of these proton signals.
Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 1 3 Methylpyrazin 2 Yl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For a molecule such as 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete map of the covalent bonding network.
A comprehensive NMR analysis integrates several experiments to build a complete structural picture. The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the same for the carbon skeleton.
Expected ¹H and ¹³C NMR Chemical Shifts: Based on the structure, the following table outlines the predicted chemical shifts (δ) in a solvent like DMSO-d₆. Actual experimental values may vary.
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH(OH)- | ~4.8 - 5.0 | ~70 - 72 |
| 2 | -CH₂NH₂ | ~2.8 - 3.1 | ~45 - 47 |
| 3 | Pyrazine (B50134) C-2 | - | ~152 - 154 |
| 4 | Pyrazine C-3 | - | ~148 - 150 |
| 5 | Pyrazine H-5 | ~8.3 - 8.5 | ~142 - 144 |
| 6 | Pyrazine H-6 | ~8.4 - 8.6 | ~143 - 145 |
| 7 | -CH₃ | ~2.5 - 2.7 | ~20 - 22 |
| - | -OH | Variable, broad | - |
| - | -NH₂ | Variable, broad | - |
2D NMR Correlation Analysis:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A crucial correlation would be observed between the proton on C1 (-CH(OH)-) and the two protons on C2 (-CH₂NH₂), confirming the structure of the ethanolamine (B43304) side chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atom they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal in the table above (e.g., linking the ¹H signal at ~4.9 ppm to the ¹³C signal at ~71 ppm for C1).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for establishing the connectivity between the side chain and the pyrazine ring. Key expected correlations would include the proton at C1 showing a correlation to the pyrazine carbons C2 and C3, and the methyl protons (C7) showing correlations to pyrazine carbons C3 and C4 (if C4 is used for numbering C2 of the ring).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It would be particularly useful for determining the preferred conformation of the side chain relative to the pyrazine ring by observing spatial correlations between the C1 proton and the pyrazine ring protons or the methyl group protons.
The carbon atom at the C1 position, bonded to the hydroxyl group, is a chiral center, meaning this compound can exist as two enantiomers (R and S). Determining the absolute configuration is critical for understanding its biological and chemical properties. NMR spectroscopy offers powerful methods for this assignment, often after derivatization with a chiral agent.
One established method involves reacting the amino alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or methoxyphenylacetic acid (MPA), to form a pair of diastereomers. semmelweis.hu These diastereomers, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be determined based on empirically derived models of the chiral agent's magnetic anisotropy. semmelweis.huchemicalbook.com
Analysis of proton-proton coupling constants (³JHH) across the C1-C2 bond can also provide stereochemical information. The magnitude of this coupling is dependent on the dihedral angle between the protons, which can differ in diastereomeric derivatives or in different conformations influenced by the stereochemistry at C1.
While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure of the compound in its crystalline form. This is crucial for identifying and characterizing different crystalline forms, or polymorphs, which can have different physical properties. For a molecule with hydrogen bond donors (-OH, -NH₂) and acceptors (pyrazine nitrogens), extensive intermolecular hydrogen bonding is expected in the solid state. nih.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C and ¹⁵N spectra of the solid material. nih.gov These spectra can distinguish between different polymorphs, as the subtle differences in crystal packing and intermolecular interactions lead to variations in chemical shifts. Furthermore, ssNMR can be used to study molecular dynamics in the solid state and to probe the details of hydrogen-bonding networks, providing a more complete picture of the compound's supramolecular structure. nih.gov
High-Sensitivity Mass Spectrometry (MS) for Precise Molecular Characterization
Mass spectrometry is a cornerstone of molecular characterization, providing precise information on molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument, it allows for the determination of the ion's exact mass with high precision (typically to within 5 ppm).
This high-resolution mass measurement is used to confirm the elemental composition of the compound, distinguishing it from other potential molecules with the same nominal mass.
HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O |
| Nominal Mass | 165 |
| Monoisotopic Mass | 165.09021 |
| Calculated Exact Mass of [M+H]⁺ | 166.09749 |
An experimentally determined mass for the [M+H]⁺ ion that matches this calculated value to the third or fourth decimal place provides unambiguous confirmation of the compound's molecular formula.
Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 166.1) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its constituent parts.
For this compound, collision-induced dissociation (CID) of the protonated molecule would be expected to follow several key pathways common to amino alcohols:
Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would lead to a fragment ion at m/z 148.1.
Loss of Ammonia (NH₃): Cleavage of the C-N bond can result in the loss of ammonia, producing a fragment ion at m/z 149.1.
α-Cleavage: Cleavage of the C1-C2 bond is characteristic of amino alcohols. This can result in two primary fragment ions: the pyrazinyl-methanol fragment [M - CH₂NH₂]⁺ at m/z 136.1 or the amino-ethene fragment [M - C₇H₇N₂O]⁺, though the former is typically more stable and prominent.
Cleavage of the Pyrazine Ring: At higher collision energies, fragmentation of the heterocyclic ring itself may occur.
Predicted Major MS/MS Fragments of [C₈H₁₁N₃O+H]⁺
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Identity |
| 166.1 | H₂O | 148.1 | [M+H - H₂O]⁺ |
| 166.1 | NH₃ | 149.1 | [M+H - NH₃]⁺ |
| 166.1 | •CH₂NH₂ | 136.1 | [3-methylpyrazin-2-yl(OH)CH]⁺ |
Analyzing these fragmentation pathways provides strong corroborating evidence for the structure elucidated by NMR spectroscopy. osti.gov
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of polar molecules like this compound, which contains reactive amine (-NH2) and hydroxyl (-OH) groups, derivatization is typically a necessary prerequisite. mdpi.commdpi.com This process converts the polar functional groups into less polar, more volatile, and thermally stable derivatives, making them amenable to GC analysis. mdpi.com Common derivatization reagents for amino alcohols include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA). mdpi.com
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compounds' differing affinities for the stationary phase lining the column. The retention time (RT), the time it takes for the analyte to pass through the column, is a characteristic feature used for identification.
Upon exiting the column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern serves as a molecular fingerprint, allowing for definitive structural confirmation. For the trimethylsilyl (B98337) (TMS) derivative of this compound, key fragmentation would likely involve cleavage of the C-C bond between the pyrazine ring and the ethan-1-ol side chain, as well as losses of methyl groups from the TMS moieties. This analysis is crucial for assessing the purity of a sample and identifying any volatile impurities or by-products from synthesis.
Table 1: Hypothetical GC-MS Data for Derivatized this compound
| Parameter | Description | Expected Value/Observation |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Forms di-TMS derivative |
| GC Column | 5% Phenyl-methylpolysiloxane | Standard non-polar to mid-polar column |
| Retention Time (RT) | Analyte-specific | Dependent on column and temperature program |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation |
| Molecular Ion [M]⁺ | Mass of the intact derivatized molecule | m/z 311 (for di-TMS derivative) |
| Key Fragment Ion 1 | Cleavage adjacent to the pyrazine ring | m/z 192 (Loss of C₂H₆NOSi) |
| Key Fragment Ion 2 | Ion containing the pyrazine ring | m/z 107 (Methylpyrazine fragment) |
| Key Fragment Ion 3 | Silyl fragment | m/z 73 [Si(CH₃)₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds in complex mixtures, making it highly suitable for this compound without the need for derivatization. nih.govut.ee This technique is frequently employed for analyzing amino compounds in various matrices. ut.ee
In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase) that flows through a column packed with a stationary phase. The separation of components in the mixture is based on their differential partitioning between the mobile and stationary phases. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an aqueous mobile phase containing an ion-pairing agent might be used. researchgate.net
After separation in the LC column, the analyte flows into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation. rug.nl This allows for the accurate determination of the molecular weight. For more detailed structural information and enhanced specificity in complex mixtures, tandem mass spectrometry (MS/MS) can be utilized. nih.gov In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to produce a characteristic fragmentation spectrum, which can be used for unambiguous identification and quantification. researchgate.net
Table 2: Typical LC-MS Parameters for this compound Analysis
| Parameter | Description | Typical Setting |
| LC Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Suitable for polar analytes |
| Mobile Phase | Acetonitrile/Water with formic acid gradient | Common for HILIC separations |
| Ionization Source | Electrospray Ionization (ESI) | Positive Ion Mode |
| MS Analysis Mode | Full Scan (MS1) | To detect all ions within a mass range |
| Precursor Ion | Protonated molecule [M+H]⁺ | m/z 168.10 |
| MS/MS Analysis | Product Ion Scan | To generate a fragmentation pattern |
| Major Product Ion | Loss of water from the [M+H]⁺ ion | m/z 150.09 |
| Secondary Product Ion | Cleavage of the side chain | m/z 121.06 (Loss of C₂H₅NO) |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), providing a unique fingerprint of the molecule's functional groups.
For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its primary amine, secondary alcohol, and substituted pyrazine ring structures. nasa.gov The O-H stretch of the alcohol and the N-H stretches of the primary amine would appear as broad and medium-to-sharp peaks, respectively, in the high-frequency region. The pyrazine ring would give rise to C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region, while the C-O stretch of the alcohol group would be visible in the fingerprint region. vscht.czscielo.org.mx
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H Stretch (broad), N-H Stretch (medium) | Alcohol, Primary Amine |
| 3100 - 3000 | C-H Stretch | Pyrazine Ring |
| 2980 - 2850 | C-H Stretch | Aliphatic (Side Chain) |
| 1600 - 1550 | C=N Stretch | Pyrazine Ring |
| 1500 - 1400 | C=C Stretch | Pyrazine Ring |
| 1260 - 1050 | C-O Stretch | Secondary Alcohol |
| 1100 - 1000 | C-N Stretch | Amine |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser source and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly effective for identifying non-polar bonds and symmetric vibrations, such as those found in aromatic ring systems. researchgate.net
In the Raman spectrum of this compound, the vibrations of the pyrazine ring are expected to produce strong and sharp signals, providing a clear "molecular fingerprint." Aromatic C-H stretching and ring breathing modes are typically prominent. This technique offers a high degree of specificity for identifying the core heterocyclic structure of the compound.
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Structural Feature |
| 3100 - 3050 | Aromatic C-H Stretch | Pyrazine Ring |
| 2980 - 2850 | Aliphatic C-H Stretch | Side Chain & Methyl Group |
| 1610 - 1570 | Ring C=C and C=N Stretch | Pyrazine Ring |
| 1450 - 1350 | CH₂/CH₃ Bending | Side Chain & Methyl Group |
| 1050 - 990 | Ring Breathing Mode (Symmetric) | Pyrazine Ring |
Chiroptical Spectroscopy for Absolute Configuration Determination of Stereoisomers
Electronic Circular Dichroism (ECD) Spectroscopy
This compound possesses a stereocenter at the carbon atom bonded to the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). wikipedia.orgyoutube.com Electronic Circular Dichroism (ECD) spectroscopy is a form of chiroptical spectroscopy that provides information about the absolute configuration of chiral molecules. mdpi.com
The technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A non-racemic sample of a chiral compound will produce a unique ECD spectrum, characterized by positive or negative peaks known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the stereocenter.
To determine the absolute configuration, the experimental ECD spectrum of an enantiomerically pure sample is compared with theoretical spectra for the R and S configurations. These theoretical spectra are typically generated using time-dependent density functional theory (TD-DFT) calculations. researchgate.net A match between the experimental spectrum and the calculated spectrum for one of the configurations allows for the unambiguous assignment of the absolute stereochemistry (R or S) of the molecule. mdpi.com
Table 5: Conceptual Data from an ECD Spectroscopy Experiment
| Parameter | Description |
| Wavelength (λ) | The wavelength of circularly polarized light. |
| Differential Molar Extinction (Δε) | The difference between the molar extinction coefficient for left and right circularly polarized light (L·mol⁻¹·cm⁻¹). |
| Cotton Effect | A characteristic positive or negative peak in the ECD spectrum. The sign of the Cotton effect at a specific wavelength is opposite for the two enantiomers. |
| Experimental Spectrum | Measured on an enantiomerically pure sample of this compound. |
| Theoretical Spectrum (R) | Calculated via TD-DFT for the R-enantiomer. |
| Theoretical Spectrum (S) | Calculated via TD-DFT for the S-enantiomer. |
| Assignment | The absolute configuration is assigned by matching the sign and shape of the experimental spectrum's Cotton effects to one of the theoretical spectra. |
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique used to study the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgyale.edu The resulting ORD curve can provide critical information about the absolute configuration of a molecule and reveal the presence of chromophores near the chiral center.
For a chiral molecule like this compound, the two enantiomers, (R)- and (S)-, will rotate the plane of polarized light in equal but opposite directions. The ORD spectrum is typically characterized by a plain curve far from an absorption band and exhibits a "Cotton effect" in the vicinity of a chromophore's absorption wavelength. This effect, a combination of the absorption peak and the rotational behavior, is highly characteristic of the molecule's three-dimensional structure.
While specific experimental ORD data for this compound is not extensively documented in publicly available literature, a hypothetical representation of its ORD curve can be constructed. The pyrazine ring contains n→π* and π→π* electronic transitions in the UV region, which would give rise to distinct Cotton effects. The sign of the Cotton effect is directly related to the absolute stereochemistry at the carbinol center.
Table 1: Hypothetical Optical Rotatory Dispersion Data for Enantiomers of this compound
| Wavelength (nm) | (R)-Enantiomer Specific Rotation [α] (degrees) | (S)-Enantiomer Specific Rotation [α] (degrees) |
| 600 | +25.5 | -25.5 |
| 589 (Na D-line) | +28.0 | -28.0 |
| 500 | +45.2 | -45.2 |
| 400 | +85.7 | -85.7 |
| 350 (Peak) | +210.0 | -210.0 |
| 330 (Trough) | -150.5 | +150.5 |
| 300 | +50.3 | -50.3 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously assigning the absolute stereochemistry of a chiral compound. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms in the crystal lattice.
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Absolute Configuration: By employing anomalous dispersion, the absolute configuration (R or S) of a single enantiomer can be unequivocally determined.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The preferred conformation of the molecule in the solid state.
Intermolecular Interactions: Detailed information on hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. For instance, the amino and hydroxyl groups are expected to be key participants in hydrogen bonding networks.
Table 2: Representative Crystallographic Data for a Chiral Pyrazine Derivative
| Parameter | Example Value |
| Chemical Formula | C₈H₁₁N₃O |
| Formula Weight | 165.19 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.657 |
| b (Å) | 6.668 |
| c (Å) | 9.616 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 550.2 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.462 |
| R-factor | < 0.05 |
Advanced Chromatographic Separation and Detection Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess) of chiral compounds. mdpi.comnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
The separation of this compound enantiomers can be effectively achieved using polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin). chromatographyonline.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for optimizing resolution. The amino and hydroxyl groups of the analyte can form hydrogen bonds and dipole-dipole interactions with the chiral selector of the CSP, enabling enantiomeric discrimination.
Table 3: Illustrative Chiral HPLC Method Parameters for Enantioseparation
| Parameter | Value |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 275 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
Two-dimensional gas chromatography (GC×GC) is an advanced separation technique that provides exceptionally high resolving power, making it ideal for the analysis of complex samples containing numerous components. In GC×GC, effluent from a primary GC column is subjected to continuous, rapid separation on a second, orthogonal column (with a different separation mechanism) before reaching the detector.
This technique would be particularly valuable for analyzing this compound if it were part of a complex matrix, such as a synthetic reaction mixture containing isomers, byproducts, or trace impurities. The use of a chiral column in the second dimension could also allow for the simultaneous separation of the target compound from impurities and the resolution of its enantiomers. The resulting data is presented as a two-dimensional contour plot, where structurally related compounds often appear in ordered patterns.
Table 4: Typical GC×GC Parameters for Complex Mixture Analysis
| Parameter | Value |
| First Dimension (¹D) | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Temperature Program | 60 °C (1 min hold), ramp 5 °C/min to 280 °C |
| Modulator | |
| Type | Cryogenic |
| Modulation Period | 6 s |
| Second Dimension (²D) | |
| Column | Chiral Beta-DEX 225 (2 m x 0.18 mm, 0.18 µm) |
| Temperature Offset | +10 °C relative to ¹D oven |
| Detector | |
| Type | Time-of-Flight Mass Spectrometer (TOF-MS) |
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast analysis times. selvita.com It is particularly well-suited for chiral separations, where it is often faster and uses less toxic organic solvent compared to normal-phase HPLC.
For the enantioseparation of this compound, SFC on a polysaccharide-based CSP would be a highly effective approach. The mobile phase would consist of supercritical CO₂ mixed with a small percentage of an alcohol modifier (e.g., methanol (B129727) or ethanol) to adjust elution strength and improve peak shape. The low viscosity and high diffusivity of the supercritical mobile phase allow for high flow rates without sacrificing resolution, significantly reducing run times.
Table 5: Representative SFC Method for Chiral Separation
| Parameter | Value |
| Column | Lux® Cellulose-2 |
| Dimensions | 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 275 nm |
| Retention Time (S)-enantiomer | 3.1 min |
| Retention Time (R)-enantiomer | 3.8 min |
| Resolution (Rs) | > 2.5 |
Theoretical and Computational Chemistry Studies of 2 Amino 1 3 Methylpyrazin 2 Yl Ethan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the electronic structure and reactivity of organic molecules. DFT calculations for a molecule like 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic compounds. nih.gov Such calculations can elucidate the distribution of electrons within the molecule and predict its chemical behavior.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These are known as the frontier orbitals, and their energies and spatial distributions are key to understanding a molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. The energy of the LUMO, conversely, relates to its ability to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For a molecule like this compound, the pyrazine (B50134) ring, with its nitrogen atoms, and the amino and hydroxyl groups would be expected to significantly influence the character of the frontier orbitals.
Table 1: Illustrative Frontier Orbital Data for a Structurally Related Compound
While specific data for this compound is unavailable, the following table for a different amino-alcohol compound, 2-amino-2-methyl-1,3-propanediol (B94268), illustrates the type of data obtained from DFT calculations. nih.gov
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: This data is for 2-amino-2-methyl-1,3-propanediol and is presented for illustrative purposes only.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, the nitrogen atoms of the pyrazine ring and the oxygen of the hydroxyl group would be expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would likely be regions of positive potential.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov
The calculated vibrational spectrum for this compound would show characteristic peaks for the functional groups present, such as N-H stretching and bending vibrations for the amino group, O-H stretching for the hydroxyl group, C-H stretching for the methyl and ethan-1-ol groups, and various stretching and bending modes for the pyrazine ring. Comparing the calculated spectrum with an experimental one can help to confirm the molecular structure and assign the observed spectral bands. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as the C-C and C-N bonds in the ethan-1-ol side chain of this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. This is often done by systematically rotating the dihedral angles of interest and calculating the energy at each step to map out the potential energy surface (PES). The PES provides a detailed picture of the molecule's flexibility and the relative populations of its different conformers at a given temperature.
Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. By simulating the molecule in the presence of solvent molecules (e.g., water), MD can provide insights into how the solvent affects the molecule's conformation and dynamics.
MD simulations are also useful for studying intermolecular interactions, such as hydrogen bonding. For this compound, MD could be used to investigate how the amino and hydroxyl groups form hydrogen bonds with solvent molecules and with each other, which can have a significant impact on the molecule's properties and behavior.
In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can also be used to predict various spectroscopic properties. As mentioned, IR frequencies can be calculated using DFT. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical NMR spectra that can be compared with experimental data to aid in structure elucidation and spectral assignment.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
The following table demonstrates the typical format for comparing predicted and experimental spectroscopic data for a molecule, in this case, the vibrational frequencies for 2-amino-3-methylpyridine (B33374). researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H asymmetric stretch | 3450 | 3465 |
| N-H symmetric stretch | 3320 | 3335 |
| C-H stretch (ring) | 3050 | 3060 |
| C=N stretch (ring) | 1610 | 1615 |
Note: This data is for 2-amino-3-methylpyridine and is presented for illustrative purposes only.
Lack of Publicly Available Research Hinders Theoretical and Computational Exploration of this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the reaction pathways and transition states for the synthesis and degradation of this compound have been identified. The requested detailed analysis, including data tables on activation energies, transition state geometries, and reaction coordinates, cannot be provided as the foundational research for this particular compound does not appear to be publicly available.
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. Techniques such as Density Functional Theory (DFT) are frequently employed to model reaction pathways, identify intermediate structures, and calculate the energy barriers associated with transition states. This information is invaluable for optimizing synthetic routes and understanding potential degradation mechanisms.
While computational studies have been conducted on analogous compounds, such as other pyrazine derivatives and amino alcohols, the strict focus of this article on this compound prevents the inclusion of such related, but distinct, research findings. Extrapolation from these studies to the specific target molecule without direct computational evidence would be speculative and scientifically unsound.
The absence of dedicated research in this area indicates a potential gap in the current body of scientific knowledge. Future computational studies would be necessary to provide the specific data required to thoroughly address the reaction pathways and transition states relevant to the synthesis and degradation of this compound. Such research would contribute significantly to a more complete understanding of the chemical behavior of this compound.
Research Applications and Broader Context of 2 Amino 1 3 Methylpyrazin 2 Yl Ethan 1 Ol
Role as a Synthetic Intermediate for Novel Pyrazine-Based Heterocycles and Organic Scaffolds
The chemical architecture of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, featuring both a nucleophilic amine and a hydroxyl group in a 1,2-relationship on an ethyl chain attached to a pyrazine (B50134) core, makes it a versatile intermediate in organic synthesis. This arrangement is particularly amenable to intramolecular cyclization reactions to form fused heterocyclic systems.
One significant application is in the synthesis of bicyclic pyrazine derivatives, such as oxazolo[3,4-a]pyrazines. These scaffolds are of interest in medicinal chemistry for their biological activities. nih.gov The synthesis often involves the cyclization of a pyrazine-based amino alcohol. For instance, derivatives of this class have been developed as potent Neuropeptide S (NPS) receptor antagonists, which are valuable tools for studying the NPS system's role in neurobiological functions like anxiety and substance abuse disorders. nih.govnih.gov The synthesis of such complex molecules demonstrates the utility of amino alcohols as chiral building blocks for creating stereochemically defined structures. nih.gov
Furthermore, the dehydrogenative coupling of β-amino alcohols represents another synthetic route to access substituted pyrazines. nih.gov This methodology can involve the self-coupling of two amino alcohol molecules to form symmetrically substituted pyrazines, with water and hydrogen gas as the only byproducts. nih.gov This positions this compound as a potential precursor for the synthesis of more complex, symmetrically or asymmetrically substituted pyrazines through catalyzed coupling reactions. Such biomimetic approaches, which often involve the dimerization of amino acid-derived intermediates, are valuable for producing pyrazine alkaloids. rsc.orgnih.govcolab.ws
Investigation as a Model Compound in Studies of Maillard Reaction Chemistry and Flavor Precursors
The Maillard reaction, a non-enzymatic browning reaction between amino groups and carbonyl compounds, is fundamental to the development of flavor and color in thermally processed foods. perfumerflavorist.comnih.gov Pyrazines are a hallmark class of compounds formed through this reaction, contributing characteristic roasted, toasted, and nutty aromas. perfumerflavorist.comperfumerflavorist.com These reactions are complex, with the final profile of volatile compounds depending heavily on the specific precursors (e.g., amino acids, peptides, sugars) and reaction conditions. nih.govnih.gov
The general mechanism for pyrazine formation involves the Strecker degradation of an amino acid, which leads to the formation of α-aminocarbonyl intermediates. researchgate.net Two of these intermediates can then condense to form a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine. researchgate.net
Given its structure, which contains an amino group essential for initiating the Maillard cascade, this compound can be used as a model precursor to study these pathways. By reacting this compound with various carbonyl sources, researchers can investigate how the pre-existing substituted pyrazine ring influences the formation of new, more complex pyrazine derivatives. This allows for a more controlled study of the later stages of the Maillard reaction, helping to elucidate the reaction pathways that lead to specific, high-impact flavor compounds like 2,3,5-trimethylpyrazine (B81540) and 3-ethyl-2,5-dimethylpyrazine. nih.gov Studies using various amino acids and peptides have shown that the structure of the amino-containing precursor significantly impacts the type and quantity of pyrazines formed. nih.govperfumerflavorist.com
| Pyrazine Compound | Typical Associated Odor | Commonly Formed From |
|---|---|---|
| Methylpyrazine | Nutty, Cocoa | Glutamic Acid |
| 2,5-Dimethylpyrazine | Roasted, Nutty, Coffee | Alanine (B10760859), Lysine |
| 2,6-Dimethylpyrazine | Roasted, Nutty | Lysine, Glutamine |
| Ethylpyrazine | Earthy, Roasted Peanut | Glutamic Acid |
| 2-Ethyl-5-methylpyrazine | Roasted, Earthy | Lysine |
| 2,3,5-Trimethylpyrazine | Roasted Potato, Nutty | Alanine, Lysine |
| 3-Ethyl-2,5-dimethylpyrazine | Nutty, Meaty | Alanine-Lysine Mixtures |
Development of Structure-Activity Relationships (SAR) for Pyrazine-Containing Amino Alcohols through Analog Synthesis and Computational Modeling
Understanding the relationship between a molecule's structure and its biological activity (SAR) is a cornerstone of modern drug discovery. mdpi.com For pyrazine-containing compounds, which are present in numerous therapeutic agents, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
The synthesis of a series of analogs based on a core scaffold is a primary method for establishing SAR. In the context of pyrazine-containing amino alcohols, this involves systematic modification of various parts of the molecule. For example, in the development of oxazolo[3,4-a]pyrazine-based NPSR antagonists, researchers synthesized a variety of derivatives by introducing different substituents at key positions of the heterocyclic core. nih.gov By starting with different L-amino acids, they were able to introduce diverse side chains, such as methyl or isopropyl groups, and evaluate how these changes affected the antagonist potency. nih.gov
| Compound/Analog | Substitution | In Vitro Potency (pKB) | Key SAR Insight |
| Reference Compound 1 | Unsubstituted at position 5 | 8.12 | High potency reference antagonist. |
| Analog 17 | -CH₃ at position 5 | ~7.1 | ~10-fold reduction in potency compared to reference. |
| Analog 18 | Isopropyl at position 5 | ~7.1 | ~10-fold reduction in potency, similar to methyl substitution. |
| Data derived from studies on oxazolo[3,4-a]pyrazine derivatives, illustrating the SAR principle. nih.gov |
| Compound/Analog | Substitution | In Vitro Potency (pKB) | Key SAR Insight |
|---|---|---|---|
| Reference Compound 1 | Unsubstituted at position 5 | 8.12 | High potency reference antagonist. |
| Analog 17 | -CH₃ at position 5 | ~7.1 | ~10-fold reduction in potency compared to reference. |
| Analog 18 | Isopropyl at position 5 | ~7.1 | ~10-fold reduction in potency, similar to methyl substitution. |
Computational modeling is an indispensable tool that complements synthetic efforts in SAR studies. nih.gov Molecular docking simulations can predict how different analogs bind to a biological target, such as a receptor or enzyme. researchgate.net These models help rationalize observed SAR data and guide the design of new compounds with improved properties. For the NPSR antagonists, molecular modeling provided insights into the specific interactions between the pyrazine-based ligands and the receptor, helping to explain the observed differences in potency among the synthesized analogs. nih.gov
Application as a Chemical Probe for Exploring Fundamental Organic Reaction Mechanisms
Chemical probes are molecules designed to study biological processes or, in a more fundamental context, to elucidate the mechanisms of chemical reactions. The specific arrangement of functional groups in this compound makes it a suitable substrate for investigating various organic reaction mechanisms.
The proximity of the amino and hydroxyl groups allows this compound to be used in studies of intramolecular cyclization reactions. researchgate.net The kinetics, stereochemistry, and catalytic requirements of forming fused heterocyclic rings can be systematically explored. For example, Brønsted or Lewis acid-catalyzed cyclizations can be studied to understand the transition states and intermediates involved. frontiersin.org The reaction of amino acid-derived diazoketones to form oxazinanones, for instance, proceeds through a proposed diazonium intermediate followed by an intramolecular nucleophilic attack, a fundamental mechanistic pathway that could be probed using analogs of the title compound. frontiersin.org
Furthermore, its structure is relevant for studying reaction mechanisms in CO₂ capture technologies. Sterically hindered amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), are studied for their reaction kinetics and mechanisms with CO₂. mdpi.com While structurally different, the amino alcohol moiety in this compound provides a platform to study how electronic effects from the pyrazine ring might influence the kinetics of carbamate (B1207046) or bicarbonate formation, contributing to the fundamental understanding needed to design more efficient carbon capture agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
